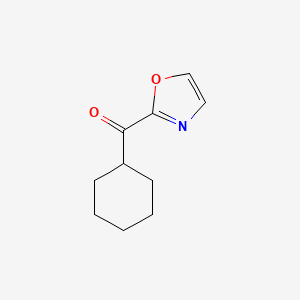

2-Cyclohexanoyloxazole

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexanoyloxazole typically involves the reaction of cyclohexanone with oxazole under specific conditions. One common method is the condensation reaction between cyclohexanone and oxazole in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclohexanoyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert this compound into cyclohexanol derivatives.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, cyclohexanol derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anticancer Activity

Research has shown that oxazole derivatives, including 2-Cyclohexanoyloxazole, exhibit significant anticancer properties. For instance, compounds with oxazole moieties have been investigated for their ability to inhibit specific cancer cell lines. In a study involving MDM2 inhibitors, modifications of oxazole derivatives demonstrated enhanced potency against osteosarcoma cells, suggesting that this compound could be a promising candidate for further development in cancer therapy .

2. Antimicrobial Properties

Oxazoles have been documented for their antibacterial and antifungal activities. The incorporation of this compound into antimicrobial agents could lead to the development of new treatments for infections caused by resistant strains of bacteria and fungi. Research indicates that oxazole derivatives can disrupt microbial cell functions, making them valuable in combating infectious diseases .

3. Anti-inflammatory Effects

The anti-inflammatory potential of oxazole compounds has been explored extensively. Studies suggest that this compound may inhibit pro-inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders . The structural modifications on the oxazole ring can enhance its interaction with inflammatory mediators.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Van Leusen Oxazole Synthesis : This method involves the reaction of isocyanides with α,β-unsaturated carbonyl compounds to form oxazoles. This synthetic route is advantageous due to its efficiency and ability to create diverse oxazole derivatives .

- Functional Group Modifications : Alterations to the cyclohexanoyl group or the oxazole ring can optimize the compound's pharmacokinetic properties and biological activity.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various oxazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited potent inhibitory effects on cell proliferation, particularly in osteosarcoma models. The IC50 values demonstrated its effectiveness compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as a novel antimicrobial agent .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-Cyclohexanoyloxazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanol: A related compound with similar structural features but different chemical properties.

Oxazole: The parent compound of 2-Cyclohexanoyloxazole, with a simpler structure.

Cyclohexanone: Another related compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to its combination of the cyclohexane ring and the oxazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Actividad Biológica

2-Cyclohexanoyloxazole is a compound belonging to the oxazole family, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis of this compound

The synthesis of oxazole derivatives typically involves the reaction of appropriate precursors. For this compound, the cyclization reactions involving acylated amino acids or aldehydes with isocyanides are common methods. These synthetic strategies have been documented to yield compounds with significant biological activities .

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds containing oxazole rings demonstrated efficacy against various Gram-positive bacteria and fungi, such as Candida albicans . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. It acts by inhibiting key inflammatory mediators such as COX-2 and various cytokines. In vitro studies demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in cell lines subjected to inflammatory stimuli .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For instance, its ability to induce apoptosis in NCI-H460 lung cancer cells was assessed, revealing an IC50 value of approximately 60 μM . This suggests potential for development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory processes and microbial resistance.

- Modulation of Gene Expression : The compound affects the expression levels of genes related to inflammation and cell proliferation, thereby influencing cellular responses to stressors .

- Cell Membrane Interaction : Studies suggest that its structural properties allow it to interact with cellular membranes, affecting permeability and integrity .

Study on Anti-inflammatory Effects

In a recent study, NCI-H460 cells were treated with lipopolysaccharides (LPS) to induce inflammation, followed by treatment with this compound. The results showed significant reductions in the expression levels of COX-2 and TNF-α, indicating its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound displayed potent antibacterial activity, suggesting a viable pathway for developing new antibiotics .

Data Summary

Propiedades

IUPAC Name |

cyclohexyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRAARROORBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587767 | |

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-88-8 | |

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.